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molecular formula C9H11ClO2 B185256 3,5-Dimethoxybenzyl chloride CAS No. 6652-32-0

3,5-Dimethoxybenzyl chloride

Cat. No. B185256
M. Wt: 186.63 g/mol
InChI Key: CCAWDIFJOBKBSE-UHFFFAOYSA-N
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Patent
US06855843B2

Procedure details

Thiomorpholine (3.4 g) was added to a solution of 3,5-dimethoxybenzyl chloride (2 g) in THF (25 mL) and the mixture was stirred overnight at room temperature. The solid material was removed by filtration and the filtrate was evaporated. The residue was purified by column chromatography (silica gel; eluent: EtOAc/hexane 1/2) to yield 2 g of 3,5-dimethoxy-1-(thiomorpholino-methyl)benzene. ESMS: m/z 253 (M).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1)[CH2:12]Cl>C1COCC1>[CH3:18][O:17][C:15]1[CH:14]=[C:11]([CH2:12][N:1]2[CH2:6][CH2:5][S:4][CH2:3][CH2:2]2)[CH:10]=[C:9]([O:8][CH3:7])[CH:16]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(CCl)C=C(C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid material was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel; eluent: EtOAc/hexane 1/2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)CN1CCSCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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